molecular formula C9H18BrCl2N B14511168 Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide CAS No. 63958-56-5

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide

Cat. No.: B14511168
CAS No.: 63958-56-5
M. Wt: 291.05 g/mol
InChI Key: ZQEWWNMRYZQAHJ-UHFFFAOYSA-N
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Description

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of chloromethyl and chloropropyl groups attached to the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide typically involves the reaction of piperidine with chloromethyl and chloropropyl reagents under controlled conditions. One common method involves the use of chloromethyl methyl ether and 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl and chloropropyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl and chloropropyl groups to their corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidines with various functional groups.

    Oxidation: Piperidine N-oxides or other oxidized derivatives.

    Reduction: Piperidine derivatives with reduced chloromethyl and chloropropyl groups.

Scientific Research Applications

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrochloride
  • Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, sulfate
  • Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, acetate

Uniqueness

Piperidine, 2-(chloromethyl)-1-(3-chloropropyl)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salt forms. This uniqueness makes it suitable for specific applications in research and industry where these properties are advantageous.

Properties

CAS No.

63958-56-5

Molecular Formula

C9H18BrCl2N

Molecular Weight

291.05 g/mol

IUPAC Name

2-(chloromethyl)-1-(3-chloropropyl)piperidine;hydrobromide

InChI

InChI=1S/C9H17Cl2N.BrH/c10-5-3-7-12-6-2-1-4-9(12)8-11;/h9H,1-8H2;1H

InChI Key

ZQEWWNMRYZQAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCl)CCCCl.Br

Related CAS

81241-79-4 (Parent)

Origin of Product

United States

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